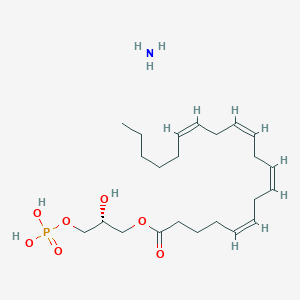

1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium)

Beschreibung

BenchChem offers high-quality 1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJYFKSBIEJTA-PWZWHAFSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physiological Concentration and Analysis of 20:4 Lysophosphatidic Acid (Lyso PA) in Human Plasma

Abstract

Arachidonoyl-L-α-lysophosphatidic acid (20:4 Lyso PA, or 20:4 LPA) is a critical bioactive signaling lipid involved in a vast array of physiological and pathophysiological processes. As a potent signaling molecule, its concentration in human plasma is tightly regulated and serves as a potential biomarker for various conditions. This technical guide provides an in-depth overview for researchers, clinicians, and drug development professionals on the physiological concentrations of 20:4 Lyso PA in human plasma, validated analytical methodologies for its accurate quantification, and the fundamental signaling pathways it governs. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and reproducible understanding of 20:4 Lyso PA analysis.

Introduction to 20:4 Lysophosphatidic Acid (20:4 Lyso PA)

Lysophosphatidic acid (LPA) is a family of simple phospholipids that act as extracellular signaling molecules.[1] These molecules consist of a glycerol backbone, a phosphate headgroup, and a single acyl chain, which can vary in length and saturation.[2] The 20:4 species, containing an arachidonoyl chain, is of particular interest due to its derivation from arachidonic acid, a precursor to a wide range of inflammatory and signaling molecules.

Biosynthesis and Significance

Extracellular LPA is primarily synthesized from lysophospholipids by the action of the enzyme autotaxin (ATX).[3] Membrane phospholipids are first hydrolyzed by phospholipases (e.g., PLA1 and PLA2) to form lysophosphatidylcholine (LPC), which is then converted by ATX into LPA.[4][5] Due to its potent signaling capabilities, dysregulation of 20:4 Lyso PA and other LPA species has been implicated in numerous diseases, including cancer, fibrosis, cardiovascular disease, and neurological disorders.[2][3]

Physiological Concentrations of 20:4 Lyso PA in Human Plasma

The accurate determination of physiological concentrations of 20:4 Lyso PA is fundamental for both basic research and clinical applications. However, reported concentrations can vary based on the analytical methods used, pre-analytical sample handling, and cohort characteristics.

Reference Concentrations in Healthy Adults

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for speciated LPA analysis. Studies have established that 20:4 Lyso PA is one of the less abundant, yet highly significant, LPA species in human plasma.[5][6] The general order of abundance for major LPA species is often reported as 18:2 > 16:0 > 20:4 > 18:1 > 22:6 > 18:0.[6][7]

| LPA Species | Typical Concentration Range in Healthy Human Plasma (µM) | Key References |

| Total LPA | 0.14 - 1.64 µM | [8][9][10] |

| 20:4 Lyso PA | Constitutes a minor fraction of the total LPA pool. Absolute concentrations are typically in the low nanomolar to sub-micromolar range. | [5][6][11] |

| 16:0 Lyso PA | Major Species | [5][6] |

| 18:2 Lyso PA | Often the most abundant species | [6][7] |

Note: The total LPA concentration measured by ELISA (0.14–1.64 μM) is often higher than the sum of individual species measured by LC-MS/MS due to the different specificities of the methods.[8][9]

Factors Influencing Plasma Concentrations

Several factors can influence circulating LPA levels, making standardization and careful cohort selection critical for research studies.

-

Pre-analytical Variability: LPA levels can be artificially inflated ex vivo due to platelet activation during blood collection and processing. Proper collection using anticoagulants like EDTA or citrate and rapid processing to plasma are crucial.

-

Demographics: Studies have shown that plasma LPA concentrations can be influenced by age and sex.[8][9]

-

Pathophysiology: Elevated levels of 20:4 Lyso PA have been observed in patients with conditions like systemic sclerosis.[3] Conversely, significantly lower levels have been reported in patients with certain cancers, such as oral squamous cell carcinoma.[11][12]

Analytical Methodologies for Quantification

Accurate and reproducible quantification of 20:4 Lyso PA from a complex matrix like plasma requires a validated and robust analytical workflow. LC-MS/MS is the preferred method for its high sensitivity and specificity.[6]

Principle of the Assay

The method involves three key stages:

-

Lipid Extraction: Isolation of lipids from plasma proteins and other interfering substances.

-

Chromatographic Separation: Separation of 20:4 Lyso PA from other lipid isomers and classes using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Sensitive and specific detection and quantification using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Lipid Extraction Protocol

This protocol is based on a modified single-phase extraction method, which has demonstrated high recovery for polar lysophospholipids.[13][14][15]

Materials:

-

Human plasma collected in K2EDTA tubes, stored at -80°C.

-

Methanol (LC-MS grade).

-

Internal Standard (IS): 17:0 LPA or a deuterated 20:4 Lyso PA analog (e.g., 20:4-d8 LPA).

-

Microcentrifuge tubes (1.5 mL).

-

Centrifuge capable of 15,000 x g and 4°C.

Procedure:

-

Thawing: Thaw frozen plasma samples on ice to minimize enzymatic activity.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (at a known concentration, e.g., 1 µM in methanol) to the plasma. This is critical for correcting for extraction efficiency and matrix effects.

-

Protein Precipitation & Extraction: Add 450 µL of ice-cold methanol to the tube. The high ratio of organic solvent to plasma (9:1) ensures efficient protein precipitation and extraction of polar lipids like Lyso PA.[13][14]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

-

Analysis: Proceed immediately to LC-MS/MS analysis or store the extracts at -80°C.

Experimental Workflow Diagram

Caption: Workflow for 20:4 Lyso PA quantification.

Biological Signaling of 20:4 Lyso PA

20:4 Lyso PA exerts its biological effects primarily by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[4] These receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades.[1][2]

Receptor Engagement and Downstream Cascades

The activation of LPA receptors by 20:4 Lyso PA leads to the engagement of one or more of four main G protein families: Gαi/o, Gαq/11, Gα12/13, and Gαs.[4][16] This "promiscuous" coupling allows LPA to regulate a wide range of cellular functions.[16]

-

Gαi/o Pathway: Leads to inhibition of adenylyl cyclase and activation of the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation.[1]

-

Gαq/11 Pathway: Activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC).[1]

-

Gα12/13 Pathway: Strongly activates the RhoA/ROCK pathway, which is a master regulator of the actin cytoskeleton, leading to changes in cell shape, migration, and stress fiber formation.[2]

-

Gαs Pathway: Primarily coupled to LPA₄, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

Signaling Pathway Diagram

Caption: Key LPA signaling pathways.

Conclusion

The quantification and study of 20:4 Lyso PA in human plasma provide a valuable window into numerous physiological and disease states. Its role as a potent signaling lipid underscores the importance of accurate and reproducible measurement. This guide outlines the current understanding of its physiological concentrations and provides a robust, field-proven framework for its analysis via LC-MS/MS. By adhering to rigorous pre-analytical and analytical standards, researchers can generate high-quality data, paving the way for new diagnostic insights and therapeutic strategies targeting the LPA signaling axis.

References

-

Abdul Rahman M, Mohamad Haron DE, Hollows RJ, et al. (2020). Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients. PeerJ, 8:e9223. [Link]

-

Choi JW, Herr DR, Noguchi K, et al. (2010). LPA receptors: signaling properties and disease relevance. Trends in Molecular Medicine, 16(11):506-515. [Link]

-

García-Sánchez D, et al. (2022). The LPA3 Receptor: Regulation and Activation of Signaling Pathways. International Journal of Molecular Sciences, 23(21):13467. [Link]

-

Zhao Z, Xu Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3):652-9. [Link]

-

Kihara Y, Maceyka M, Spiegel S, Chun J. (2014). Lysophosphatidic acid receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7):1235-1247. [Link]

-

Löfgren L, Ståhlman M, Forsberg GB, et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36):12335-12344. [Link]

-

Michalczyk K, et al. (2017). Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters. Lipids in Health and Disease, 16(1):140. [Link]

-

Yung YC, Stoddard NC, Chun J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(7):1192-1214. [Link]

-

Ruparelia K, et al. (2020). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Neurology, 11:590833. [Link]

-

Shan L, Jaffe K, Li S, Davis L. (2008). Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. Journal of Chromatography B, 864(1-2):22-8. [Link]

-

Tang X, Sheibani N, Sorenson CM, Chun J. (2021). Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks. Signal Transduction and Targeted Therapy, 6(1):4. [Link]

-

Valdés-Abadía B, et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 12(11):1087. [Link]

-

Wang G, et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5):291. [Link]

-

Abdul Rahman M, et al. (2020). Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients. PeerJ, 8:e9223. [Link]

-

Costanzi M, et al. (2023). The Role of Lysophosphatidic Acid in Neuropsychiatric and Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(3):2883. [Link]

-

Michalczyk K, et al. (2017). Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters. Lipids in Health and Disease, 16(1):140. [Link]

-

Shan L, Jaffe K, Li S, Davis L. (2008). Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. ResearchGate. [Link]

-

Miller DD, et al. (2017). Role of lysophosphatidic acid and its receptors in the kidney. Physiological Genomics, 49(11):638-650. [Link]

-

Michalczyk K, et al. (2017). Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters. PubMed. [Link]

-

Uto T, et al. (2020). Acute exposure to an electric field induces changes in human plasma lysophosphatidylcholine (lysoPC)-22:4 levels: Molecular insight into the docking of lysoPC-22:4 interaction with TRPV2. OAText. [Link]

-

Michalczyk K, et al. (2017). (PDF) Lysophosphatidic acid plasma concentrations in healthy subjects: Circadian rhythm and associations with demographic, anthropometric and biochemical parameters. ResearchGate. [Link]

-

Michalczyk K, et al. (2017). Correlation of LPA with age in women and men subgroups. LPA concentrations are presented with logarithmic scale. ResearchGate. [Link]

-

Abdul Rahman M, et al. (2020). Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients. PMC. [Link]

-

Michalczyk K, et al. (2017). Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric. Lipids in Health and Disease. [Link]

Sources

- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. mdpi.com [mdpi.com]

LPA 20:4 in Ovarian Cancer: Mechanistic Rationale and Analytical Standardization

Topic: LPA 20:4 as a Potential Biomarker for Ovarian Cancer Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer (OC) remains the most lethal gynecologic malignancy, primarily due to the lack of specific early-stage biomarkers. While CA125 is the clinical standard, its sensitivity for Stage I/II disease is poor (~50%). Lysophosphatidic acid (LPA), specifically the arachidonic acid-containing species LPA 20:4 (1-arachidonoyl-2-hydroxy-sn-glycero-3-phosphate), has emerged as a superior diagnostic candidate.[1]

This guide details the biological causality of LPA 20:4 accumulation in the tumor microenvironment (TME), its specific signaling outputs (migration and metabolic reprogramming), and a validated LC-MS/MS workflow for its quantification. Unlike generic LPA assays, this protocol addresses the critical instability of lysophospholipids in plasma, providing a self-validating system for clinical research.[1]

Biological Rationale: The Autotaxin-LPA 20:4 Axis[1]

Metabolic Source and Specificity

LPA is not a single molecular entity but a family of species defined by their fatty acyl chain.[2] In the context of ovarian cancer, LPA 20:4 is disproportionately elevated compared to homeostatic species like LPA 18:1.

-

Production Source: The primary source is Autotaxin (ATX/ENPP2) , a lysophospholipase D secreted by tumor-associated macrophages (TAMs, specifically CD163+ subsets) and adipocytes in the omentum.

-

Substrate Availability: The TME is rich in lysophosphatidylcholine (LPC) 20:4, derived from membrane hydrolysis by PLA2. ATX hydrolyzes the choline headgroup from LPC 20:4 to yield LPA 20:4.

-

Receptor Specificity: LPA 20:4 exhibits high affinity for LPAR2 and LPAR3 , receptors that are frequently overexpressed in high-grade serous ovarian cancer.[1]

Pathogenic Signaling Pathways

Unlike saturated LPA species (e.g., 16:0), LPA 20:4 drives aggressive phenotypes through two distinct mechanisms:

-

Pseudohypoxic Metabolic Shift: It triggers a G

i2-dependent stabilization of HIF1 -

Cytoskeletal Remodeling: It activates the Rho/RAC1 GTPase network, promoting actin polymerization and directed migration (metastasis).

Mechanistic Pathway Diagram

The following diagram illustrates the paracrine loop between TAMs and Ovarian Carcinoma cells.

Caption: Paracrine signaling loop where macrophage-derived ATX generates LPA 20:4, driving metabolic shift and migration in tumor cells.[1]

Clinical Utility & Diagnostic Performance[3][4]

LPA 20:4 is rarely used in isolation; its power lies in a panel (often with LPA 16:0). The following data summarizes its performance relative to CA125 in early-stage detection.

| Metric | LPA Panel (20:4 + 16:0) | CA125 (Standard) | Clinical Significance |

| Sensitivity (Stage I) | ~85 - 90% | ~50% | Critical for early detection where survival is >90%.[1] |

| Sensitivity (Stage III/IV) | >95% | >95% | Both markers perform well in advanced disease. |

| Specificity | 96.3% | ~75% (Benign masses often elevate CA125) | Reduces false positives from endometriosis/cysts. |

| Cut-off Value | > 1.3 - 1.5 µM (Total LPA) | > 35 U/mL | LPA requires strict thresholding based on extraction method.[1] |

Data Source: Synthesized from Xu et al. (AACR) and Sutphen et al. [1, 2]

Validated Analytical Protocol (LC-MS/MS)

Expert Insight: The quantification of LPA is notoriously prone to artifacts.

-

The Problem: Lysophosphatidylcholine (LPC) is present in plasma at concentrations 100-1000x higher than LPA. If the extraction is too acidic or handled at room temperature, LPC spontaneously hydrolyzes into LPA, creating false positives.

-

The Solution: Use a modified Matyash or Bligh-Dyer extraction with strictly controlled acidification and low temperatures.

Sample Collection (Pre-Analytical)

-

Tube Type: K2-EDTA or Citrate.[1] Avoid Heparin (interferes with PCR if downstream genomics are needed) and Serum (platelet activation releases massive amounts of LPA, masking tumor-derived signals).[1]

-

Processing: Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of draw.

-

Storage: -80°C immediately. LPA 20:4 degrades rapidly at -20°C.[1]

Extraction Protocol (Self-Validating)

-

Thaw: Thaw plasma on ice.

-

Internal Standard: Add 10 µL of LPA 17:0 (1 µM in MeOH) to 100 µL plasma.

-

Validation Check: LPA 17:0 is non-endogenous; recovery must be >80%.

-

-

Protein Precipitation/Extraction: Add 300 µL of cold Methanol/MTBE (1:3 v/v).

-

Crucial Step: Do NOT add strong acid (HCl) yet. Mild acidification (0.1% formic acid) is safer to prevent LPC hydrolysis.

-

-

Phase Separation: Vortex 1 min, incubate on ice 10 min. Add 100 µL MS-grade water. Centrifuge 10 min @ 10,000 g.

-

Recovery: Collect the upper organic phase (MTBE). Dry under nitrogen stream. Reconstitute in 100 µL MeOH.

LC-MS/MS Parameters[1][5]

-

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

-

Column: Nucleodur C8 Gravity or Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm).

-

Why C8? C18 often retains LPA too strongly, causing peak tailing. C8 offers better peak shape for lipids.

-

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

MRM Transitions (LPA 20:4 Specific)

To ensure specificity, monitor the following transitions. The phosphate headgroup fragment is standard, but retention time matching is critical.

| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | ID Confidence |

| LPA 20:4 | 457.2 | 153.0 | High (Cyclic Glycerophosphate) |

| LPA 20:4 (Qual) | 457.2 | 79.0 | Confirmation (PO3-) |

| LPA 17:0 (IS) | 423.2 | 153.0 | Internal Standard |

Analytical Workflow Diagram

Caption: Optimized workflow emphasizing the prevention of artificial LPA generation during extraction.

Challenges & Future Directions

-

Standardization Gap: There is currently no FDA-approved kit for LPA 20:[1]4. Labs must rely on Laboratory Developed Tests (LDTs).

-

Matrix Interference: Plasma phospholipids can suppress ionization. The use of SelexION (Differential Mobility Spectrometry) is recommended to filter out isobaric interferences if background noise is high [3].

-

Stability: Samples older than 3 years, even at -80°C, may show degradation of polyunsaturated species like 20:4, leading to false negatives.[1]

References

-

Xu Y, et al. Lysophospholipids Are Potential Biomarkers of Ovarian Cancer.[5] Cancer Research (AACR). Link

-

Sutphen R, et al. Lysophospholipids are potential biomarkers of ovarian cancer. Cancer Epidemiology, Biomarkers & Prevention.[1] Link

-

Baker DL, et al. Quantitative determination of lysophosphatidic acid in human saliva and gingival crevicular fluid by LC-MS/MS.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Echelon Biosciences. Arachidonoyl LPA (20:4 LPA) Technical Data Sheet. Link

-

Cayman Chemical. 1-Arachidonoyl-2-hydroxy-sn-glycero-3-PA (sodium salt) Product Information. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

Methodological & Application

Application Note: Precision Preparation of LPA 20:4 Stock Solutions

Solvent Selection, Stability Engineering, and Biological Reconstitution

Executive Summary

1-Arachidonoyl-2-hydroxy-sn-glycero-3-phosphate (LPA 20:[1][2]4) is a high-potency bioactive phospholipid involved in GPCR signaling (LPA1-6).[1] Its preparation presents a dual challenge: the polar phosphate headgroup requires protic solvation, while the polyunsaturated arachidonoyl tail (20:4) is highly susceptible to oxidative degradation.

This guide moves beyond generic lipid handling to provide a specific, causality-driven protocol for LPA 20:[1]4. We compare Chloroform (the analytical standard) against Methanol (the biological facilitator) and define the "Golden Ratio" for maximum stability.

Physicochemical Analysis: The "Amphiphilic Paradox"

To prepare a stable stock, one must understand the molecule's conflicting demands on the solvent system.

The Headgroup (Phosphate)

-

Nature: Highly polar, anionic (usually supplied as a Sodium or Ammonium salt).

-

Solvent Requirement: Requires high dielectric constant solvents (Methanol, Water) or acidic modifiers to suppress ionization.

-

Risk: In pure non-polar solvents (e.g., 100% Chloroform), the salt form will not dissolve, forming invisible micro-aggregates that lead to inconsistent dosing.

The Tail (Arachidonic Acid, 20:4 n-6)[1][2]

-

Nature: Hydrophobic, polyunsaturated (4 cis double bonds).[1]

-

Risk: Oxidation. The bis-allylic hydrogens are easily abstracted by atmospheric oxygen, leading to lipid peroxides.[1]

-

Consequence: Oxidized LPA is not only inactive but often cytotoxic, creating false-negative or false-positive artifacts in cell assays.[1]

Solvent Decision Matrix: Methanol vs. Chloroform[1][4][5][6][7][8]

The choice of solvent dictates the shelf-life and application of the stock solution.

| Feature | Chloroform (CHCl₃) | Methanol (MeOH) | The "Golden Mix" (CHCl₃:MeOH:H₂O) |

| Primary Use | Long-term storage; Mass Spec standards.[1] | Intermediate for cell culture; Short-term working stocks.[1] | Recommended for Primary Stock (10 mg/mL) |

| Solubility (Na+ Salt) | Poor (Forms aggregates). | Moderate/Good (Sparingly soluble >5mg/mL without heat).[1] | Excellent (Clear solution). |

| Evaporation | Fast, but high surface tension causes "dripping" from pipettes. | Slower, but easy to handle. | Controlled evaporation. |

| Plastic Compatibility | Zero. Leaches plasticizers (phthalates) instantly. | Moderate (Short contact okay, but glass preferred). | Zero. Glass only.[3] |

| Toxicity | High (Neurotoxic). Residue kills cells. | Moderate. Residue less toxic if trace amounts remain. | High. |

| Chemical Risk | Acidic CHCl₃ can hydrolyze phosphate bonds over years. | Can form methyl esters (transesterification) if acidic/heated. | Balanced. |

Protocol A: Primary Stock Preparation (The "Golden Mix")

Purpose: Creating a high-concentration (1-10 mg/mL) master stock for long-term storage at -80°C. Solvent System: Chloroform:Methanol:Water (65:35:8 v/v/v) or Chloroform:Methanol (2:1).[1]

Materials

-

LPA 20:4 Powder (Store at -20°C until use).[1]

-

Solvents: HPLC-grade Chloroform, Methanol (No plastic containers).[1]

-

Glassware: Borosilicate glass vials with Teflon-lined caps (Critical: No rubber/parafilm contact).[1]

Step-by-Step Procedure

-

Equilibration: Allow the unopened LPA powder vial to reach room temperature (20 mins) in a desiccator. Why: Opening a cold vial condenses atmospheric water, causing hydrolysis.[1]

-

Solvent Prep: Pre-mix Chloroform and Methanol (2:1 ratio).

-

Solubilization:

-

Add the solvent to the LPA powder to achieve 10 mg/mL .

-

Note: If the solution is cloudy (common with Na+ salts), add HPLC-grade water dropwise (up to 5% of total volume) and vortex until crystal clear.[1]

-

-

Inerting: Flow a gentle stream of Argon/Nitrogen over the liquid surface for 30 seconds to displace oxygen.

-

Sealing: Cap immediately with a Teflon-lined closure. Wrap the cap junction with Teflon tape (optional) but never Parafilm (Parafilm dissolves in chloroform).

-

Storage: Store at -80°C . Stable for 6-12 months.

Protocol B: Biological Reconstitution (The Methanol Route)

Purpose: Preparing a working solution for cell culture treatment (e.g., 10 µM final). Challenge: Delivering hydrophobic LPA to cells without using toxic solvents. Carrier: Fatty-Acid Free BSA (0.1%) is required to act as a chaperone, mimicking serum albumin transport.[1]

Step-by-Step Procedure

-

Aliquot: Using a glass syringe (Hamilton type), transfer the required amount of LPA from the Chloroform/Methanol Master Stock into a sterile glass tube.

-

Evaporation: Evaporate the solvent completely under a gentle Nitrogen stream.

-

Visual Check: A thin, translucent film should form at the bottom.

-

-

Vacuum Dry: Place the tube in a vacuum desiccator for 30-60 mins to remove trace solvent residues (chloroform is cytotoxic at ppm levels).

-

Carrier Preparation: Prepare sterile PBS (pH 7.4) containing 0.1% Fatty-Acid Free BSA .[1][8][7]

-

Note: Standard BSA contains interfering lipids. Use "Fatty-Acid Free" grade.[1]

-

-

Reconstitution:

-

Add the BSA/PBS carrier to the dried lipid film to achieve a 100 µM - 1 mM working stock.

-

Incubate: Let sit at 37°C for 10 minutes.

-

Sonicate: Bath sonicate for 2-5 minutes until the solution is optically clear (micelles are formed and loaded onto BSA).

-

-

Filtration (Optional): If sterility is paramount, pass through a 0.22 µm PES membrane (Low protein binding). Warning: Significant lipid loss can occur on filters. Pre-wet the filter.

-

Usage: Use immediately or store at -20°C for <1 month. Avoid repeated freeze-thaw cycles.[1]

Visualization: Workflow & Decision Logic

Workflow Diagram

The following diagram illustrates the critical decision points between Analytical and Biological workflows.

Caption: Workflow for LPA 20:4 handling. The left path prioritizes chemical stability; the right path prioritizes biological compatibility.

Critical Quality Control (Self-Validation)

How do you know if your LPA 20:4 stock is still good?

-

Visual Check: The solution must be clear. Turbidity in the BSA stock indicates failure to load the lipid onto the albumin carrier (likely insufficient sonication or old BSA).

-

TLC Validation (Monthly):

-

Plate: Silica Gel 60.

-

Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (65:25:4).

-

Visualization: Iodine vapor.

-

Pass Criteria: Single spot.

-

Fail Criteria: Appearance of a secondary spot near the solvent front (Free Fatty Acid release via hydrolysis) or smearing (Oxidation products).

-

References

-

Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

-

Lipid Maps. Lipid Classification, Nomenclature and Structural Resolution. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. BISC 429 [sfu.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Preparation of Cationic Liposomes & Transfection of Cells - Avanti Research™ Polar Lipids [merckmillipore.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Targeted Quantitation of 20:4 Lyso PA (Arachidonoyl-LPA) in Tissue via LC-MS/MS

[1]

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS protocol for the extraction and quantitation of 1-arachidonoyl-lysophosphatidic acid (20:4 Lyso PA) in complex tissue matrices.[1]

20:4 Lyso PA is a bioactive lipid mediator critical in inflammation, tumorigenesis, and platelet aggregation.[2] However, its analysis is plagued by two distinct chemical instabilities: acyl migration (isomerization of 1-acyl to 2-acyl species) under physiological/basic pH, and artificial generation via hydrolysis of Lysophosphatidylcholine (LPC) under strongly acidic conditions.

This guide provides a "Goldilocks" protocol—balancing extraction efficiency with analyte stability—validated for drug development and mechanistic research.

Biological Significance & Analytical Challenges[3][4][5]

The Target: 20:4 Lyso PA

Unlike saturated LPAs (e.g., 16:0, 18:0), 20:4 Lyso PA contains a polyunsaturated arachidonyl tail. It acts as a high-affinity ligand for LPA receptors (LPAR1-6), driving pathways involved in fibrosis and metastatic invasion.

The "Senior Scientist" Reality Check

In tissue analysis, the measured LPA concentration is often an artifact of sample preparation.

-

Challenge A (Isomerization): At pH > 7, the acyl chain migrates from the sn-1 to the thermodynamically more stable sn-2 position.

-

Challenge B (Artificial Formation): Tissue is rich in LPC (100x higher abundance than LPA). Strong acids or lipases released during homogenization can hydrolyze LPC into LPA, causing false positives.[3]

-

Challenge C (Matrix Interference): Phosphate groups cause severe peak tailing on standard C18 columns due to interactions with stainless steel and free silanols.

Experimental Design & Workflow

Internal Standard Strategy

Do not rely on external calibration alone.

-

Primary IS: 17:0 Lyso PA (1-heptadecanoyl-sn-glycero-3-phosphate). It is non-endogenous and mimics the ionization efficiency of 20:4 LPA.

-

Alternative IS: 13C16-16:0 Lyso PA (if 17:0 is suspected in specific transgenic models).

Workflow Visualization

The following diagram outlines the critical decision points in the sample preparation workflow to minimize artifacts.

Caption: Optimized extraction workflow preventing LPC hydrolysis and acyl migration.

Detailed Protocol

Reagents & Equipment

-

Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Water (H2O), Acetonitrile (ACN).

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm).[4]

-

Standards: 20:4 Lyso PA (Avanti Polar Lipids), 17:0 Lyso PA (Internal Standard).[5]

-

Equipment: Bead homogenizer (e.g., Precellys), N2 evaporator, Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

Sample Preparation (Modified Acidic Folch)

Rationale: We use a slightly acidic extraction to protonate the phosphate group (improving organic solubility) and inhibit lipase activity, but we avoid strong mineral acids (HCl) to prevent LPC hydrolysis.

-

Tissue Weighing: Weigh ~20-50 mg of frozen tissue. Keep samples on dry ice.

-

Homogenization: Add 500 µL of ice-cold MeOH containing 0.2% Formic Acid .

-

Note: The acid/MeOH mix immediately denatures proteins (stopping LPC->LPA conversion).

-

-

Spike IS: Add 10 µL of 17:0 Lyso PA internal standard (1 µM stock).

-

Homogenize: Bead beat for 2 cycles (30 sec) at 4°C.

-

Extraction: Transfer homogenate to a glass tube. Add 1 mL Chloroform . Vortex vigorously for 1 min.

-

Phase Induction: Add 250 µL Water to induce phase separation. Vortex.

-

Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

-

Collection: Carefully remove the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a new tube.

-

Tip: Avoid the protein interphase layer.

-

-

Re-extraction (Optional): For higher recovery, re-extract the aqueous phase with 500 µL Chloroform and combine organic layers.

-

Drying: Evaporate solvent under a gentle stream of Nitrogen at room temperature (Max 30°C). Do not heat.

-

Reconstitution: Dissolve residue in 100 µL MeOH:Water (90:10) . Transfer to autosampler vial with glass insert.

LC-MS/MS Method Parameters

Chromatography (LC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Why C18? HILIC separates lipid classes well but often fails to separate critical fatty acid isomers. C18 provides separation based on chain length and unsaturation (20:4 vs 18:2).

-

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[4]

-

Mobile Phase B: Methanol/Acetonitrile (1:1) + 5 mM Ammonium Formate + 0.1% Formic Acid.[4]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Initial |

| 1.0 | 40 | Hold |

| 8.0 | 95 | Linear Ramp |

| 10.0 | 95 | Wash |

| 10.1 | 40 | Re-equilibration |

| 12.0 | 40 | End |

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[4][6]

-

Note: Negative mode is far more sensitive for phosphate-containing lipids than positive mode.

-

-

Source Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V[4]

-

Temperature: 500°C

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (Q1) | Product (Q3) | ID | Role | Collision Energy (V) |

| 20:4 Lyso PA | 457.2 | 153.0 | Cyclic Phosphate | Quantifier | -30 |

| 20:4 Lyso PA | 457.2 | 79.0 | PO3- | Qualifier 1 | -60 |

| 20:4 Lyso PA | 457.2 | 303.2 | Arachidonate | Qualifier 2 (Specific) | -45 |

| 17:0 Lyso PA (IS) | 423.2 | 153.0 | Cyclic Phosphate | Quantifier | -30 |

-

Senior Scientist Note: The 153.0 fragment is the glycerophosphate headgroup. It is the most abundant but less specific. The 303.2 fragment corresponds to the fatty acid chain (arachidonic acid). If you see high background in tissue, check the 457.2 -> 303.2 transition to confirm the identity of the peak.

Data Analysis & Quality Control

Identification Logic

To ensure the peak is genuinely 20:4 Lyso PA:

-

Retention Time (RT): 20:4 LPA elutes earlier than 18:0 and 16:0 LPA on a C18 column due to the "kink" caused by 4 double bonds reducing hydrophobicity.

-

Ratio Check: The ratio of the Quantifier (153.0) to Qualifier (303.2) peak areas must be consistent with the pure standard (± 20%).

Linearity & Range

-

Curve: 0.5 ng/mL to 1000 ng/mL.

-

Fit: Linear regression with 1/x² weighting.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Peak Tailing | Phosphate interaction with steel | Passivate system with 0.2% phosphoric acid overnight or use PEEK-lined columns. |

| Double Peaks | Acyl Migration (1-acyl vs 2-acyl) | Check pH of aqueous phase during extraction. Keep samples on ice. 2-acyl usually elutes slightly earlier on C18. |

| High Background | LPC Hydrolysis | Reduce acidity in extraction. Ensure source temp isn't too high (causing in-source fragmentation of LPC). |

| Low Recovery | Lipid binding to plastic | Use glass vials and inserts. LPA sticks avidly to polypropylene. |

References

-

Scherer, M., et al. (2009). "Rapid quantification of lysophosphatidic acid in human plasma by LC-MS/MS." Journal of Lipid Research. Available at: [Link]

-

Zhao, Z., & Xu, Y. (2010). "An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples." Journal of Lipid Research. Available at: [Link]

-

Onorato, J. M., et al. (2008). "Quantitative analysis of acyl-lysophosphatidic acid in plasma using negative ionization tandem mass spectrometry." Journal of Chromatography B. Available at: [Link]

-

Mills, G. B., & Moolenaar, W. H. (2003). "The emerging role of lysophosphatidic acid in cancer." Nature Reviews Cancer. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arachidonoyl LPA, 20:4 LPA - Echelon Biosciences [echelon-inc.com]

- 3. Characterization of lysophosphatidic acid subspecies produced by autotaxin using a modified HPLC ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure: Handling & Solubilization of Arachidonoyl-LPA Ammonium

Introduction & Biological Context

1-Arachidonoyl-sn-glycero-3-phosphate (ammonium salt) , commonly referred to as 20:4 LPA , is a bioactive phospholipid and a high-affinity ligand for the G-protein coupled receptors LPA

However, this potency comes with significant handling challenges. The 20:4 acyl chain is highly susceptible to oxidative degradation (peroxidation), and the phosphate headgroup is prone to acyl migration (movement of the fatty acid from the sn-1 to sn-2 position) if pH and temperature are not strictly controlled. The ammonium salt form is provided to enhance stability and solubility compared to the free acid, but it remains hygroscopic and "sticky" (adsorbing to plastics).

This guide details the "Cold Chain" handling and the BSA-Complexation Protocol , which is the only field-validated method to ensure bioavailability in cell-based assays.

Physicochemical Properties & Safety

| Property | Specification |

| Common Name | 20:4 LPA (Ammonium Salt); Arachidonoyl LPA |

| Molecular Weight | ~475.56 g/mol (varies slightly by salt stoichiometry) |

| Physical State | Powder or Chloroform solution (Hygroscopic) |

| Solubility (Organic) | Chloroform:Methanol:Water (2:1:0.1); Methanol |

| Solubility (Aqueous) | Insoluble in pure water/PBS (forms inactive micelles).[] Requires BSA carrier.[2] |

| Critical Instability | Oxidation: High risk (4 double bonds). Acyl Migration: Risk at pH > 8.0. |

| Storage | -20°C (Standard); -80°C (Long-term). Protect from light. |

Storage & Stock Preparation (The Organic Phase)

Principle: Lipids must be stored in organic solvents to prevent hydrolysis and oxidation.[3][4] Never store 20:4 LPA as a dry powder for more than a few days after opening.

Protocol A: Preparation of Organic Master Stock

Materials: Borosilicate glass vials (Teflon-lined caps), Chloroform (HPLC grade), Methanol (HPLC grade), Nitrogen or Argon gas stream.

-

Vial Selection: Use amber glass vials to block UV light. Never use plastic tubes (Eppendorf) for organic solvents; lipids leach plasticizers (phthalates) which are cytotoxic and confound signaling data.

-

Dissolution: Dissolve the neat ammonium salt powder in Chloroform:Methanol:Water (95:5:5) or pure Methanol to a concentration of 10 mM .

-

Note: The small amount of water helps solubilize the polar ammonium-phosphate headgroup.

-

-

Inert Gas Overlay: Before closing the vial, gently stream Nitrogen or Argon over the liquid surface to displace oxygen.

-

Storage: Seal tightly with Teflon tape. Store at -20°C . Stable for 3–6 months.

The BSA-Complexation Protocol (Cell Delivery)[5]

Principle: LPA is amphiphilic. In aqueous media (cell culture), it forms micelles that LPARs cannot access. To activate the receptor, LPA must be presented by a carrier protein. Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) is the required carrier.

Workflow Visualization

The following diagram outlines the critical transition from organic stock to bioactive delivery system.

Caption: Workflow for converting organic LPA stock into a bioactive BSA-complexed solution.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

-

Aliquot: Transfer the required volume of Organic Master Stock (from Protocol A) into a sterile glass tube.

-

Dry Down: Evaporate the solvent using a gentle stream of Nitrogen.

-

Critical: Rotate the tube to create a thin film on the bottom. Do not over-dry; remove gas immediately once solvent is gone to minimize oxidation.

-

-

Carrier Preparation: Prepare a solution of PBS containing 0.1% (w/v) Fatty Acid-Free BSA .

-

Why FAF-BSA? Standard BSA is loaded with endogenous lipids that will compete with LPA and introduce variability.

-

-

Reconstitution: Add the PBS-BSA solution to the dried lipid film to achieve a final LPA concentration of 1 mM to 5 mM .

-

Solubilization (The "Bath" Method):

-

Cap the tube and incubate at 37°C for 10 minutes.

-

Place in a ultrasonic water bath for 2–5 minutes.

-

Warning:Do not use a probe sonicator. High-energy probes generate heat and free radicals, destroying the 20:4 double bonds.

-

-

Verification: The solution should be clear to slightly opalescent. If cloudy/white precipitates are visible, solubilization is incomplete.

Biological Application: LPAR Signaling[6]

Upon binding to LPAR1/2/3, Arachidonoyl-LPA initiates a pleiotropic signaling cascade. The diagram below illustrates the specific G-protein couplings relevant to 20:4 LPA.

Caption: G-protein coupling and downstream effectors activated by Arachidonoyl-LPA.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Precipitate in Aqueous Stock | Inufficient BSA or cold buffer. | Ensure BSA is FAF grade.[2][5] Warm buffer to 37°C. Sonicate longer (bath only). |

| Loss of Biological Activity | Oxidation of 20:4 chain. | Check storage age. Was Nitrogen overlay used? Prepare fresh stock. |

| Inconsistent Data | Adsorption to plastic. | Use glass for all steps prior to final dilution. Use silanized glass for <1 µM solutions. |

| Cytotoxicity in Controls | Solvent carryover. | Ensure lipid film is thoroughly dried (no smell of chloroform) before adding BSA. |

References

-

Yung, Y. C., et al. (2014). LPA receptors: signaling properties and disease relevance.[6]Journal of Lipid Research . Link

-

Mills, G. B., & Moolenaar, W. H. (2003). The emerging role of lysophosphatidic acid in cancer.Nature Reviews Cancer . Link

-

Cayman Chemical. (2023). 1-Arachidonoyl LPA Ammonium Salt Product Information.Cayman Chemical . Link

-

Tigyi, G., et al. (2019). Lysophospholipid Receptors: Signaling and Pharmacology.[6]CRC Press . (Standard reference for BSA carrier protocols).

Sources

Application Note: 1-Arachidonoyl LPA for Smooth Muscle Cell Migration Assays

Abstract & Scientific Rationale

Lysophosphatidic acid (LPA) is a bioactive phospholipid with potent mitogenic and motogenic effects on vascular and airway smooth muscle cells (SMCs). While 1-Oleoyl LPA (18:1) is the most commonly cited species, 1-Arachidonoyl LPA (20:4 n-6) holds specific physiological relevance in inflammatory disease states, such as atherosclerosis and asthma. The arachidonoyl chain renders this species a precursor for eicosanoid synthesis, linking GPCR signaling directly to inflammatory cascades.

This guide details the use of 1-Arachidonoyl LPA to induce and measure SMC migration. Unlike generic protocols, this document addresses the specific hydrophobicity of the 20:4 species, the requirement for albumin carriers, and the distinction between chemotaxis (directional migration) and chemokinesis (random motility).

Mechanistic Foundation

LPA stimulates SMC migration primarily through the LPA1 and LPA3 G-protein coupled receptors (GPCRs).[1][2] The binding event triggers two divergent yet complementary pathways:

- / RhoA / ROCK: Drives cytoskeletal contraction and focal adhesion turnover (the "motor").

- / MAPK (ERK/p38): Regulates the speed and persistence of migration (the "steering").

Visualization: LPA Signaling in SMCs

The following diagram illustrates the signal transduction pathways activated by 1-Arachidonoyl LPA leading to migration.

Figure 1: Signal transduction pathway for LPA-mediated Smooth Muscle Cell migration involving RhoA and MAPK cascades.

Critical Reagent Preparation

The most common cause of assay failure with 1-Arachidonoyl LPA is improper solubilization. The 20:4 fatty acid chain is highly hydrophobic and prone to oxidation.

Reagents Required[3][4]

-

1-Arachidonoyl LPA (Sodium Salt): Store at -20°C under inert gas.

-

Solvent: Methanol or Chloroform (for stock storage).[3]

-

Carrier: Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA).[3] Note: Standard BSA contains lipids that may interfere with the assay.

-

Base Media: Serum-free DMEM or RPMI.

Solubilization Protocol

-

Stock Solution (1-10 mM): Dissolve the lyophilized lipid in a minimal volume of Methanol or Chloroform. Aliquot into glass vials (lipids stick to plastic) and store at -80°C.

-

Carrier Preparation: Prepare a 0.1% (w/v) solution of FAF-BSA in PBS or serum-free media. Filter sterilize (0.22 µm).

-

Working Solution:

-

Evaporate the solvent from a stock aliquot using a stream of nitrogen gas (prevents oxidation).

-

Immediately resuspend the dried film in the Carrier Preparation (0.1% BSA).

-

Sonicate in a water bath for 5–10 minutes until the solution is clear.

-

Critical: This creates an LPA-Albumin complex, which is the physiologically active form presented to the receptor.

-

Protocol A: Transwell Chemotaxis Assay (Gold Standard)

This assay measures directional migration (chemotaxis) across a porous membrane towards a gradient of LPA.

Experimental Setup

-

Cells: Primary Human Aortic or Airway SMCs (Passage 3–7).

-

Chamber: Modified Boyden Chamber (Transwell) with 8.0 µm pore size polycarbonate filters.

-

Coating: Fibronectin (10 µg/mL) or Collagen Type I.

Step-by-Step Methodology

-

Starvation (Synchronization):

-

Culture SMCs to 80% confluence.

-

Switch to serum-free media (0.1% FAF-BSA) for 24 hours prior to the assay.[3] This downregulates basal signaling and synchronizes the cell cycle.

-

-

Transwell Preparation:

-

Coat the underside of the Transwell inserts with Fibronectin for 1 hour at 37°C. Allow to air dry.

-

Why? SMCs require integrin engagement to migrate; uncoated filters often yield false negatives.

-

-

Chemoattractant Loading (Bottom Chamber):

-

Cell Seeding (Top Chamber):

-

Harvest starved cells using Accutase (gentler than Trypsin) to preserve surface receptors.

-

Resuspend in serum-free media + 0.1% BSA at

cells/mL. -

Add 100 µL (

cells) to the top insert.

-

-

Incubation:

-

Incubate at 37°C, 5% CO2 for 4 to 6 hours .

-

Note: Longer incubations (24h) may measure proliferation rather than migration.

-

-

Fixation and Staining:

-

Aspirate media. Gently swab the interior of the insert with a cotton tip to remove non-migrated cells.[3]

-

Fix inserts in 4% Paraformaldehyde (15 min).

-

Stain with 0.1% Crystal Violet or DAPI (10 min).

-

-

Quantification:

-

Image 5 random fields per insert (20x objective).

-

Count cells or measure total area using ImageJ.

-

Protocol B: Scratch Wound Assay (Qualitative/Healing)

While less specific for chemotaxis, this assay mimics wound healing and is suitable for high-throughput screening.

-

Monolayer Formation: Grow SMCs to 100% confluence in 24-well plates.

-

Starvation: Serum-starve for 24 hours.

-

Wounding: Create a scratch using a p200 pipette tip.[3] Wash 2x with PBS to remove debris.

-

Treatment: Add media containing 1-Arachidonoyl LPA (1–10 µM).

-

Inhibitor Control: Pre-treat with Ki16425 (LPA1/3 antagonist) for 30 min to prove specificity.

-

-

Imaging: Capture images at T=0, T=12, and T=24 hours.

-

Analysis: Calculate % Wound Closure:

Data Analysis & Validation: The Checkerboard Assay

To claim "Chemotaxis" (directional movement), you must rule out "Chemokinesis" (random speed increase). This is validated using a Checkerboard Analysis.

Checkerboard Layout

Set up Transwells with varying concentrations of LPA in the top and bottom chambers.

| Condition | Top Chamber (Cell Side) | Bottom Chamber | Result Interpretation |

| Control | Vehicle | Vehicle | Basal Migration |

| Gradient | Vehicle | LPA (High) | Chemotaxis (Positive) |

| Reverse | LPA (High) | Vehicle | Fugetaxis (or inhibition) |

| Uniform | LPA (High) | LPA (High) | Chemokinesis (Random) |

Interpretation:

-

If migration is significantly higher in the Gradient condition than in the Uniform condition, the effect is chemotactic.

-

If Gradient

Uniform > Control, the effect is chemokinetic.[5]

Visual Workflow: Transwell Assay

Figure 2: Step-by-step workflow for the Transwell migration assay.

Troubleshooting & Expert Tips

-

High Background Migration:

-

Cause: Incomplete starvation or high passage number (>10).

-

Fix: Increase starvation time to 36h or use lower passage cells. Ensure BSA is Fatty-Acid Free.[3]

-

-

No Migration with LPA:

-

Cause: Receptor internalization or lipid oxidation.

-

Fix: Use fresh LPA stock.[6] Ensure cells were harvested gently (avoid over-trypsinization which shears GPCRs). Verify LPA1 expression via Western Blot.

-

-

Edge Effect (Scratch Assay):

-

Cause: Media evaporation or uneven meniscus.

-

Fix: Refill outer wells of the plate with water/PBS to maintain humidity.

-

References

-

Panchatcharam, M., et al. (2008). "Lysophosphatidic acid receptors 1 and 2 play roles in regulation of vascular injury responses but not in blood pressure." Circulation Research.

-

Aiello, S., et al. (2009).[2] "Receptor-Mediated Vascular Smooth Muscle Migration Induced by LPA Involves p38 Mitogen-Activated Protein Kinase Pathway Activation."[1][2] International Journal of Molecular Sciences.

-

Moolenaar, W.H., et al. (2004). "Lysophosphatidic acid: Frizzled signaling cues in health and disease." Eicosanoids and other Bioactive Lipids in Cancer, Inflammation, and Radiation Injury.

-

Avanti Polar Lipids. "Handling and Storage of Lipids." Technical Resources.

-

Chen, H., et al. (2006). "Chemotaxis and chemokinesis of malignant mesothelioma cells to multiple growth factors." Oncology Reports.

Sources

- 1. Receptor-Mediated Vascular Smooth Muscle Migration Induced by LPA Involves p38 Mitogen-Activated Protein Kinase Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? [mdpi.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

Application Note: Targeted Quantification of 1-Arachidonoyl-sn-glycerol 3-phosphate (LPA 20:4) via Competitive ELISA

[1][2][3][4]

Abstract & Introduction

1-Arachidonoyl-sn-glycerol 3-phosphate (LPA 20:[1][2]4) is a bioactive phospholipid signaling mediator derived from the hydrolysis of phosphatidic acid or the lysophospholipase activity on arachidonic acid-containing phospholipids. Unlike structural lipids, LPA 20:4 acts as a potent agonist for G-protein coupled receptors (LPAR1-6), driving inflammation, platelet aggregation, and cancer cell metastasis.

The Challenge: Quantifying LPA 20:4 is notoriously difficult due to:

-

Structural Homology: Antibodies often cross-react with other abundant LPA species (e.g., LPA 18:1, LPA 16:0).

-

Solubility: As a lipid, it requires specific organic extraction and carrier proteins for aqueous phase analysis.

-

Oxidation: The polyunsaturated arachidonyl tail is highly susceptible to peroxidation, degrading the epitope.

Scope of this Guide: While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute species specificity, this guide details a modified Competitive ELISA protocol . By utilizing a high-affinity "Pan-LPA" antibody kit in conjunction with a species-specific LPA 20:4 standard curve, researchers can achieve semi-quantitative screening of LPA 20:4 with significantly higher throughput than MS.

Technical Assessment: Compatibility & Specificity

The Specificity Gap

Most commercial LPA ELISA kits (e.g., Echelon Biosciences K-2800S) are "Pan-LPA" assays. They utilize a monoclonal antibody (typically clone 504B3) that recognizes the phosphate head group and the glycerol backbone.

However, the antibody affinity varies by acyl chain length and saturation.

-

High Affinity: 18:3, 18:2, 20:4 (Polyunsaturated chains often present better epitopes in specific conformations).

-

Moderate Affinity: 14:0, 18:1.[3]

-

Low Affinity: 16:0, 18:0 (Saturated chains).

Mechanism of Action (Competitive ELISA)

In this format, the signal is inversely proportional to the concentration of LPA 20:4.

Figure 1: Mechanism of Competitive ELISA for Small Molecule Lipids. High levels of LPA 20:4 in the sample sequester the antibody, preventing it from binding to the plate-coated lipid.

Pre-Analytical Workflow: Sample Preparation

CRITICAL: Do not use standard plasma preparation. Platelets are a massive reservoir of LPA. Inappropriate centrifugation will cause platelet activation and massive artificial release of LPA.

Reagents Required[7]

-

Extraction Solvent: Methanol (MeOH) / Chloroform (CHCl3) / 1M NaCl.[4]

-

Standard: 1-Arachidonoyl-sn-glycerol 3-phosphate (Ammonium salt).[2] Source: Avanti Polar Lipids (Cat# 857125) or Cayman Chemical.

-

Carrier Buffer: PBS + 0.1% Fatty-Acid Free BSA (FAF-BSA).

Protocol: Lipid Extraction

-

Plasma Collection: Collect blood in EDTA tubes.[5][6] Centrifuge immediately at 3,000 x g for 15 min at 4°C to obtain platelet-poor plasma (PPP).

-

Solvent Addition: In a glass tube (lipids stick to plastic), mix:

-

100 µL Plasma

-

200 µL Methanol (keep on ice)

-

100 µL Chloroform

-

-

Vortex: Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 10,000 x g for 5 min.

-

Result: Two phases.[4][5][6][7] The lower phase is organic (chloroform) containing neutral lipids. LPA is an acidic phospholipid and often partitions into the Methanol/Aqueous phase or the interface depending on pH.

-

Modified Bligh & Dyer: For LPA recovery, acidify slightly (0.1M HCl) to push LPA into the organic phase, OR use a Butanol extraction (saturated n-butanol) which is often superior for LPA.

-

Recommended: Add 300 µL 1-Butanol , vortex, centrifuge. Collect the upper organic phase.[8]

-

-

Drying: Evaporate the supernatant under a gentle stream of Nitrogen (N2) gas. Do not use heat (oxidizes the 20:4 tail).

-

Reconstitution: Resuspend the dried lipid film in 100 µL of PBS + 0.1% FAF-BSA . Sonicate in a water bath for 5 minutes to ensure micelle formation.

Figure 2: Lipid Extraction Workflow ensuring removal of interfering proteins and stabilization of the 20:4 lipid tail.

Modified Assay Protocol

This protocol assumes the use of a commercial Competitive LPA ELISA (e.g., Echelon K-2800S) but replaces the standard curve.

Preparation of LPA 20:4 Standard Curve

-

Stock Solution: Dissolve pure 1-Arachidonoyl-sn-glycerol 3-phosphate in Chloroform:Methanol (1:1) to 1 mM. Store at -80°C under Argon.

-

Working Standard: Evaporate a small aliquot of stock and reconstitute in PBS + 0.1% FAF-BSA to 10 µM.

-

Dilution Series: Prepare serial dilutions (e.g., 10 µM, 2.5 µM, 0.625 µM, 0.156 µM, 0 µM) in the same BSA buffer.

Assay Steps

-

Incubation: In a separate "mixing plate" (non-coated), combine:

-

50 µL of Reconstituted Sample (or Standard).

-

50 µL of Biotinylated Anti-LPA Antibody (diluted per kit instructions).

-

-

Equilibrium: Incubate for 30–60 minutes at Room Temperature (RT) with gentle agitation. This allows the antibody to bind the LPA 20:4 in your sample.

-

Transfer: Transfer 100 µL of the mixture to the LPA-Coated Detection Plate .

-

Capture: Incubate for 60 minutes at RT. Unbound antibody now binds to the plate.

-

Wash: Aspirate and wash 4 times with 1X Wash Buffer.

-

Detection: Add 100 µL Streptavidin-HRP.[5] Incubate 30-60 mins.

-

Develop: Wash 4 times. Add TMB Substrate.[5][7] Incubate 15-30 mins (protect from light).

-

Stop: Add Stop Solution (H2SO4). Read OD at 450 nm.

Data Analysis & Validation

Calculation

-

Plot OD450 (y-axis) vs. Log[LPA 20:4] (x-axis).

-

Fit using a 4-Parameter Logistic (4-PL) regression .

-

Calculate sample concentrations. Note: Results represent "LPA 20:4-like immunoreactivity."

Validation Metrics (Expected)

| Parameter | Acceptance Criteria | Notes |

| IC50 | 0.1 - 1.0 µM | Dependent on antibody affinity for 20:4. |

| Linearity | R² > 0.98 | Within the dynamic range (typically 0.1 - 10 µM). |

| Spike Recovery | 80% - 120% | Spike pure 20:4 into processed plasma matrix. |

| CV% | < 15% | Higher variability expected in lipid assays due to extraction. |

Troubleshooting Lipid Assays

-

High Background: Incomplete washing of hydrophobic lipids. Increase wash volume or add 0.05% Tween-20 to wash buffer.

-

Low Signal: Oxidation of the standard. Ensure 20:4 standard is fresh and stored under inert gas.

-

"Hook Effect": Not applicable in competitive assays, but high lipid concentrations can form micelles that mask the epitope. Ensure samples are diluted below the Critical Micelle Concentration (CMC).

References

-

Avanti Polar Lipids. LPA 20:4 (1-arachidonoyl-2-hydroxy-sn-glycero-3-phosphate) Specifications. Retrieved from [Link]

- Jesionowska, A., et al. (2014).Determination of Lysophosphatidic Acid in Human Plasma by ELISA. Journal of Immunoassay and Immunochemistry.

- Smyth, S.S., et al. (2008).Lipid Phosphate Phosphatases Regulate Lysophosphatidic Acid Production and Signaling in Platelets. Journal of Clinical Investigation.

Sources

- 1. 1-Arachidonoyl-sn-glycerol 3-phosphate(2-) | C23H37O7P-2 | CID 71728371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Lysophosphatidic Acid (LPA) Screening Service - Echelon Biosciences [echelon-inc.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. elkbiotech.com [elkbiotech.com]

- 6. ELISA Sample preparation Guide [diagnopal.ca]

- 7. fn-test.com [fn-test.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Optimization of Storage and Handling for 1-Arachidonoyl Lysophosphatidic Acid (20:4 Lyso PA)

This Application Note is structured to provide a definitive, scientifically grounded guide for handling 1-Arachidonoyl Lysophosphatidic Acid (20:4 Lyso PA). It prioritizes the specific physicochemical instability of the arachidonyl tail and the amphipathic nature of the phosphate headgroup.

Part 1: Executive Summary & Core Recommendations

For the researcher seeking immediate parameters, the following standards define the baseline for experimental success.

The "Golden Rule" of 20:4 Lyso PA

Unlike saturated LPAs (e.g., 16:0 or 18:0), 20:4 Lyso PA is chemically fragile . It possesses four cis-double bonds prone to rapid auto-oxidation and a mono-acyl chain that drives rapid micelle formation in aqueous media.

Do not store aqueous working solutions. There is no recommended "storage" concentration for aqueous 20:4 Lyso PA because it hydrolyzes and oxidizes within 24 hours in water. It must be prepared fresh from a stable organic stock.

Summary of Storage Conditions

| State | Solvent System | Concentration | Temp | Vessel | Stability |

| Long-Term Stock | Chloroform | 10 mg/mL | -80°C | Glass (Teflon cap) | 6-12 Months |

| Working Stock | Ethanol or DMSO | 1 - 10 mM | -20°C | Glass (Teflon cap) | < 1 Month |

| Experimental Solution | PBS + 0.1% BSA | 10 nM - 10 µM | 37°C | Plastic (Low bind) | < 12 Hours (Make Fresh) |

Part 2: Scientific Rationale (The "Why")

To troubleshoot assays effectively, one must understand the two primary failure modes of this lipid: Oxidative Degradation and Physical Loss (Adsorption).

Oxidative Instability (The Arachidonyl Factor)

The 20:4 tail (Arachidonic acid) contains four double bonds. In the presence of oxygen and light, these bonds undergo free-radical peroxidation.

-

Consequence: The formation of lipid peroxides alters the binding affinity of the molecule to LPA receptors (LPAR1-6) and can induce cytotoxicity independent of LPAR signaling, generating false positives in apoptosis or inflammation assays.

-

Mitigation: Stock solutions must be purged with inert gas (Argon or Nitrogen) before closure.

The Micelle & Adsorption Problem

Lyso PA is a lysophospholipid, acting effectively as a detergent.

-

Critical Micelle Concentration (CMC): While specific CMC values depend on salt and temperature, long-chain LPAs aggregate in aqueous buffers. Above the CMC, the monomeric concentration (the active ligand) plateaus, and micelles form.

-

Surface Adsorption: The hydrophobic tail drives the molecule out of the aqueous phase and onto the walls of plastic tubes (polystyrene/polypropylene).

-

Mitigation: You must use a Carrier Protein . Fatty Acid-Free Bovine Serum Albumin (BSA) acts as a physiological chaperone, binding the hydrophobic tail while keeping the lipid in solution.

Part 3: Detailed Preparation Protocol

This protocol ensures the delivery of monomeric, non-oxidized 20:4 Lyso PA to cells or biochemical assays.

Phase 1: Preparation of Stable Stock (Organic)

Use this phase to store the material received from the vendor.

-

Dissolution: If received as a powder, dissolve in Chloroform to a concentration of 10 mg/mL .

-

Note: If the assay is extremely sensitive to trace chloroform, use Ethanol, but store at -80°C and use within weeks.

-

-

Aliquot: Dispense into single-use glass vials (amber glass preferred to block UV).

-

Inert Gas Overlay: Gently stream Nitrogen or Argon over the liquid surface for 15 seconds to displace oxygen.

-

Seal & Freeze: Cap tightly (Teflon-lined) and store at -80°C .

Phase 2: Preparation of Working Solution (Aqueous)

Perform this immediately prior to the experiment.

-

Evaporation: Transfer the required volume of organic stock to a glass tube. Evaporate the solvent using a Nitrogen stream.[1]

-

Result: A thin, translucent film on the bottom of the tube.

-

Warning: Do not use a heat block >30°C for evaporation; heat accelerates oxidation.

-

-

Carrier Preparation: Prepare a 0.1% (w/v) Fatty Acid-Free BSA solution in PBS (or your assay buffer).

-

Why Fatty Acid-Free? Standard BSA is already loaded with lipids and may blunt the signaling of your specific LPA.

-

-

Reconstitution: Add the BSA/PBS solution to the dried lipid film.

-

Target Concentration: Prepare a 100 µM - 1 mM "Mother Solution" (High concentration facilitates solubilization).

-

-

Solubilization: Incubate at 37°C for 15–30 minutes with intermittent gentle vortexing.

-

Visual Check: The solution should be clear. If cloudy, sonicate in a water bath for 1-2 minutes.

-

-

Dilution: Dilute this Mother Solution into the final assay medium (e.g., to 100 nM or 1 µM) immediately before adding to cells.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Preparation Workflow

This flowchart illustrates the critical transition from organic storage to aqueous application.

Caption: Step-by-step workflow for converting stable organic stock into bioactive aqueous working solution.

Diagram 2: 20:4 Lyso PA Signaling Context

Understanding the downstream effectors helps in validating the activity of the stored lipid.

Caption: Major signaling cascades activated by functional 20:4 Lyso PA binding to GPCR receptors.

Part 5: Troubleshooting & Quality Control

If experimental results are inconsistent, verify the lipid integrity using these checkpoints.

| Observation | Probable Cause | Corrective Action |

| Cloudy Working Solution | Incomplete solubilization or High Concentration | Increase BSA concentration to 0.5% or sonicate longer. Ensure temp is 37°C. |

| Loss of Biological Activity | Oxidation of Arachidonyl chain | Check stock age. Was it stored under N2? If >6 months, buy fresh. |

| High Variability (Well-to-Well) | Adsorption to plastic | Switch to glass tubes for intermediate steps. Ensure BSA is present in all dilution steps. |

| Cytotoxicity (Unexpected) | Solvent contamination or Peroxides | Ensure Chloroform is fully evaporated. Peroxides form if stock is exposed to air. |

References

-

Avanti Polar Lipids. Storage & Handling of Lipids. Retrieved from [Link]

-

Tigyi, G., & Parrill, A. L. (2003). Molecular mechanisms of lysophosphatidic acid action. Progress in Lipid Research, 42(6), 498-526. (Contextual grounding for BSA carrier requirement).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Arachidonoyl (20:4) Lysophosphatidic Acid (LPA)

Welcome to the technical support center for the handling and storage of arachidonoyl (20:4) lysophosphatidic acid (LPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice to maintain the integrity of this highly unsaturated lipid. The arachidonoyl chain in LPA 20:4 is particularly susceptible to oxidation, which can significantly impact experimental outcomes. This resource provides troubleshooting guides and frequently asked questions to help you mitigate these challenges.

I. Understanding the Challenge: The Instability of the Arachidonoyl Chain

The arachidonoyl chain is a polyunsaturated fatty acid (PUFA) with four double bonds. These double bonds, particularly the bis-allylic hydrogens, are highly susceptible to attack by reactive oxygen species (ROS).[1][2] This initiates a free-radical chain reaction known as lipid peroxidation, leading to the formation of various oxidation byproducts, including lipid hydroperoxides, aldehydes (like 4-hydroxynonenal), and ketones.[1][2] These byproducts can alter the biological activity of LPA 20:4 and introduce confounding variables into your experiments.

Below is a simplified representation of the initiation and propagation steps of lipid peroxidation of the arachidonoyl chain.

Caption: Initiation and Propagation of Arachidonoyl Chain Oxidation.

II. Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of LPA 20:4.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Inconsistent experimental results or loss of biological activity. | Oxidation of the arachidonoyl chain leading to the formation of inactive or altered LPA species. | 1. Verify Storage Conditions: Ensure LPA 20:4 is stored at ≤ -16°C, preferably at -80°C, under an inert atmosphere (argon or nitrogen).[3] 2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles which can accelerate oxidation.[4][5][6] Prepare single-use aliquots. 3. Assess Oxidation: Perform analytical tests such as peroxide value or TBARS assay to quantify oxidation levels in your stock.[7][8][9] |

| Visible discoloration or precipitation in the LPA 20:4 solution. | Advanced oxidation and degradation of the lipid. Polymerization of oxidized products. | 1. Discard the Sample: Do not use a sample that shows visible signs of degradation. 2. Review Handling Procedures: Ensure all transfers are done using glass or Teflon-lined equipment to prevent contamination and leaching from plastics.[3] 3. Solvent Quality: Use high-purity solvents and consider adding an antioxidant like BHT to the solvent.[10] |

| Difficulty dissolving LPA 20:4 powder after storage. | The powder is hygroscopic and has likely absorbed moisture, leading to gumminess and promoting hydrolysis and oxidation.[3] | 1. Immediate Dissolution: For powdered forms of unsaturated lipids, it is best practice to dissolve the entire contents in a suitable organic solvent immediately upon opening.[3] 2. Proper Equilibration: Before opening, always allow the vial to warm to room temperature to prevent condensation. |

| LC-MS analysis shows multiple peaks or unexpected masses. | Presence of various oxidized LPA species (hydroperoxides, aldehydes, ketones) and potential solvent-induced adducts. | 1. Optimize Storage: Re-evaluate and strictly adhere to recommended storage and handling protocols. 2. Use High-Quality Solvents: Ensure solvents are fresh and free of contaminants that can react with lipids.[10] Chloroform, for instance, can degrade in the presence of light and oxygen to form reactive phosgene.[10] 3. Inert Atmosphere: Always handle and store under an inert gas like argon or nitrogen to minimize exposure to oxygen.[11][12][13] |

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the optimal temperature for storing LPA 20:4?

A1: For long-term stability, LPA 20:4 should be stored at or below -16°C, with -80°C being the preferred temperature, especially for powdered forms.[3] For solutions in organic solvents, storage at -20°C ± 4°C is recommended.[3] The rate of lipid degradation increases with higher storage temperatures.[14][15]

Q2: Should I store LPA 20:4 as a powder or in a solvent?

A2: Due to its hygroscopic nature and susceptibility to oxidation, it is highly recommended to dissolve powdered LPA 20:4 in a suitable organic solvent immediately upon receipt.[3] Storing it as a powder increases the risk of moisture absorption and subsequent degradation.[3]

Q3: Why is an inert gas overlay necessary?

A3: An inert gas, such as argon or nitrogen, displaces oxygen from the headspace of the storage vial.[11][12] This creates an oxygen-deficient environment, significantly reducing the rate of lipid peroxidation.[13]

Q4: How many times can I freeze and thaw my LPA 20:4 aliquot?

A4: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can damage cellular structures (if in a complex matrix) and introduce opportunities for oxidation.[4][5][6][16][17] The best practice is to prepare single-use aliquots to maintain the integrity of the compound.

Solvents and Additives

Q5: What are the best solvents for storing LPA 20:4?

A5: High-purity chloroform, ethanol, or methanol are commonly used. The choice of solvent can impact lipid stability and solubility.[18][19][20][21] It is crucial to use solvents stored in amber glass bottles to protect from light, which can catalyze degradation.[10]

Q6: Should I add an antioxidant to my LPA 20:4 solution?

A6: Yes, adding an antioxidant can significantly enhance the stability of LPA 20:4. Butylated hydroxytoluene (BHT) is a common choice. A final concentration of 0.05-0.1% (w/v) is typically effective. Other antioxidants like α-tocopherol (Vitamin E) can also be used.[22][23]

Q7: Can I use plastic tubes or pipette tips when handling LPA 20:4 in organic solvents?